(7-Aminochroman-2-yl)methanol
Description
(7-Aminochroman-2-yl)methanol is a bicyclic organic compound featuring a chroman backbone (a benzene ring fused with a dihydro-pyran ring) substituted with an amino (-NH₂) group at the 7-position and a hydroxymethyl (-CH₂OH) group at the 2-position (Figure 1). The amino and hydroxymethyl groups confer unique polarity and reactivity, making this compound a candidate for drug synthesis and catalysis.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(7-amino-3,4-dihydro-2H-chromen-2-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6,11H2 |
InChI Key |
IXWDJADQKFBZEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)OC1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a. (7-Chloro-3-methyl-1H-indol-2-yl)methanol
- Structure : Features an indole core (benzene fused with pyrrole) substituted with a chloro (-Cl) group at the 7-position, a methyl (-CH₃) group at the 3-position, and a hydroxymethyl (-CH₂OH) group at the 2-position .
- Key Differences: Ring System: Indole (N-containing heterocycle) vs. chroman (O-containing heterocycle). Substituents: Chloro vs. amino groups at the 7-position.
- The indole core may enhance π-π stacking interactions in biological systems compared to chroman .
b. 2-(Trifluoromethyl)naphthalene-7-methanol
- Structure : Naphthalene backbone with a trifluoromethyl (-CF₃) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 7-position .
- Key Differences :
- Aromatic System : Naphthalene (two fused benzene rings) vs. chroman (benzene + oxygenated ring).
- Substituents : Electron-withdrawing -CF₃ vs. electron-donating -NH₂.
c. 1-Pentanol (Amyl Alcohol) and Methyl Amyl Alcohol
- Structure: Straight-chain (1-pentanol) and branched (methyl amyl alcohol) aliphatic alcohols .
- Key Differences :
- Backbone : Aliphatic vs. aromatic/heterocyclic.
- Functionality : Primary/secondary alcohols vs. hydroxymethyl-substituted aromatic systems.
- Hazard Profiles: Aliphatic alcohols like 1-pentanol exhibit higher flammability (ERG Guide #129, DOT Class 3) compared to aromatic alcohols, which are less volatile. Methyl amyl alcohol is used as a solvent for resins and waxes , whereas (7-Aminochroman-2-yl)methanol’s applications are likely more specialized due to its complex structure.
Physicochemical and Functional Comparisons
| Compound | Backbone | Key Substituents | Polarity | Applications |
|---|---|---|---|---|
| This compound | Chroman | -NH₂ (7), -CH₂OH (2) | High | Drug synthesis, catalysis |
| (7-Chloro-3-methyl-1H-indol-2-yl)methanol | Indole | -Cl (7), -CH₃ (3), -CH₂OH (2) | Moderate | Pharmaceuticals |
| 2-(Trifluoromethyl)naphthalene-7-methanol | Naphthalene | -CF₃ (2), -CH₂OH (7) | Low | Material science |
| 1-Pentanol | Aliphatic | -CH₂CH₂CH₂CH₂CH₂OH | Moderate | Solvent, fuels |
Stability and Reactivity Insights
- Methanol as a Stabilizer: Methanol-based preservation methods demonstrate stability for aromatic alcohols, with recovery rates >70% after 82 days in controlled conditions . This suggests this compound could exhibit similar stability if stored in methanol.
- Amino Group Reactivity: The 7-amino group in chroman derivatives may participate in hydrogen bonding or Schiff base formation, distinguishing it from halogenated or alkylated analogues .
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